5-(2',4-Dimethoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine is a complex organic compound that belongs to the class of oxazoles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine typically involves the formation of the oxazole ring through cyclization reactions. One common method includes the reaction of ethanolamine with aryl nitriles using a ruthenium(II) catalyst under neat conditions . Another approach involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in ionic liquids, allowing the preparation of disubstituted oxazoles in high yields .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the palladium-catalyzed direct arylation of oxazoles, which is preferred in polar solvents for high regioselectivity . The use of quaternary ammonium hydroxide ion exchange resin as a catalyst for the reaction of TosMIC with aromatic aldehydes is another efficient method for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or sulfonyl chlorides in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted oxazoles and biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a candidate for drug synthesis, particularly in antitubercular medicinal chemistry.
Industry: Utilized in the preparation of biphenyl scaffolds for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring and biphenyl structure contribute to its binding affinity and specificity. The compound may exert its effects through pathways involving oxidative stress or inhibition of specific enzymes, leading to antimicrobial or therapeutic outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminooxazole: A heterocyclic compound with a similar oxazole ring structure, known for its antimicrobial properties.
2,2’-Dimethoxybiphenyl: A biphenyl derivative used in the synthesis of complex organic molecules.
5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidine:
Uniqueness
5-(2’,4-Dimethoxy-[1,1’-biphenyl]-3-yl)oxazol-2-amine is unique due to its combination of a biphenyl structure with an oxazole ring, providing distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H16N2O3 |
---|---|
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
5-[2-methoxy-5-(2-methoxyphenyl)phenyl]-1,3-oxazol-2-amine |
InChI |
InChI=1S/C17H16N2O3/c1-20-14-6-4-3-5-12(14)11-7-8-15(21-2)13(9-11)16-10-19-17(18)22-16/h3-10H,1-2H3,(H2,18,19) |
InChI-Schlüssel |
DRQWDGPZZHMQEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2OC)C3=CN=C(O3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.